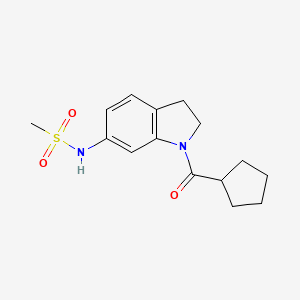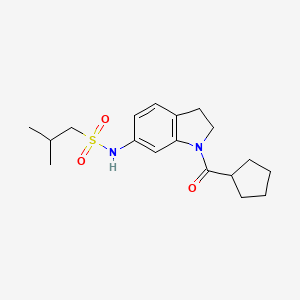![molecular formula C19H22N2O3S2 B6536461 N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]cyclohexanesulfonamide CAS No. 1040658-62-5](/img/structure/B6536461.png)
N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]cyclohexanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]cyclohexanesulfonamide” is a complex organic compound that contains a thiophene moiety . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
Thiophene-based analogs have been synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with formula C4H4S . The structure of “this compound” would be a complex arrangement of these basic structures.Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Mechanism of Action
N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]cyclohexanesulfonamide binds to transition metals through coordination chemistry, forming a complex with the metal. It has been shown to bind to proteins, and this binding is thought to be mediated by hydrogen bonding and hydrophobic interactions.
Biochemical and Physiological Effects
This compound has been studied for its potential in drug design, as it has been shown to bind to certain proteins and has been used to develop novel drugs. However, the exact biochemical and physiological effects of this compound are not yet known.
Advantages and Limitations for Lab Experiments
N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]cyclohexanesulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and its ability to form complexes with transition metals makes it a useful ligand for coordination chemistry. However, it is not yet known what the exact biochemical and physiological effects of this compound are, and this limits its potential applications in drug design.
Future Directions
For research on N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]cyclohexanesulfonamide include further investigation into its potential in drug design. Further research into the biochemical and physiological effects of this compound could lead to the development of novel drugs. Additionally, further research into the coordination chemistry of this compound could lead to the development of new catalysts and ligands for organic synthesis. Finally, further research into the mechanism of action of this compound could lead to a better understanding of how it binds to proteins.
Synthesis Methods
N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]cyclohexanesulfonamide is synthesized through a reaction of thiophene-2-carbonyl with cyclohexanesulfonamide in the presence of a base. The reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide, and a base such as triethylamine is added to catalyze the reaction. The reaction is quenched with an acid such as hydrochloric acid, and the resulting product is purified by recrystallization.
Scientific Research Applications
N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]cyclohexanesulfonamide has been studied as a potential ligand for coordination chemistry. It has been shown to form complexes with transition metals such as cobalt, nickel, and copper, and can be used to synthesize a variety of coordination compounds. This compound has also been studied for its potential in drug design, as it has been shown to bind to certain proteins and has been used to develop novel drugs.
Properties
IUPAC Name |
N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]cyclohexanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S2/c22-19(18-7-4-12-25-18)21-11-10-14-8-9-15(13-17(14)21)20-26(23,24)16-5-2-1-3-6-16/h4,7-9,12-13,16,20H,1-3,5-6,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDHVFZCJVJEEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CS4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
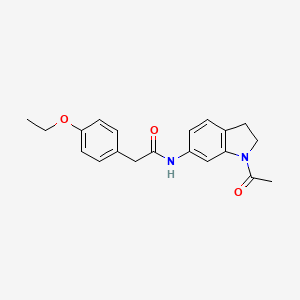



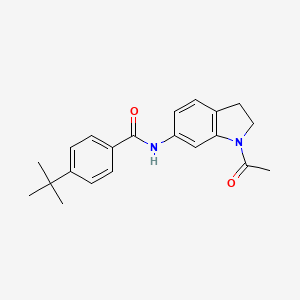

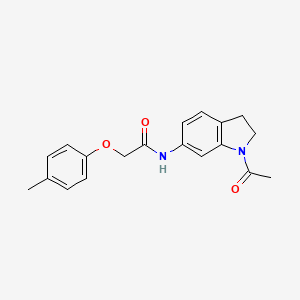

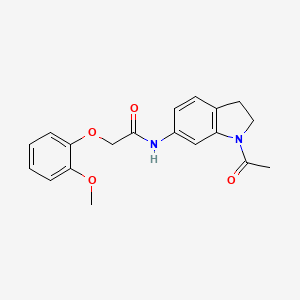
![N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-sulfonamide](/img/structure/B6536452.png)
